
1-Bromo-2,5-dichloro-4-methoxybenzene
Übersicht
Beschreibung
Synthesis Analysis
BCDMB can be synthesized through various methods, including halogenation of methoxybenzene using bromine and chlorine. The reaction mechanism involves substitution of the aromatic hydrogen atoms by halogen atoms. The product obtained is then purified using recrystallization to increase purity.Molecular Structure Analysis
The molecular structure of BCDMB can be represented by the SMILES stringCOC1=CC(=C(C=C1Cl)Br)Cl . This structure indicates that the molecule consists of a benzene ring with bromo, chloro, and methoxy substituents . Chemical Reactions Analysis
BCDMB is a halogenated organic compound which is highly reactive and can undergo halogenation, nitration, and other chemical reactions. The reaction mechanism involves substitution of the aromatic hydrogen atoms by halogen atoms.Physical And Chemical Properties Analysis
BCDMB is soluble in organic solvents, such as diethyl ether, ethanol, and acetone. It is insoluble in water due to its hydrophobic nature. This chemical compound has a high boiling point of 277-279°C and a flash point between 165-166°C.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-Bromo-2,5-dichloro-4-methoxybenzene is a versatile intermediate in organic synthesis. It’s used in the preparation of various organic compounds through reactions like free radical bromination and nucleophilic substitution . Its halogenated structure makes it a suitable candidate for further functional group transformations, which are pivotal in constructing complex molecules.
Drug Development
In the pharmaceutical industry, this compound serves as a precursor in the synthesis of anti-tumor agents. Its reactivity allows for the introduction of pharmacophores, which are crucial for drug activity. It also enhances antimicrobial activity when used in combination with other drugs.
Analytical Chemistry
In analytical chemistry, 1-Bromo-2,5-dichloro-4-methoxybenzene is characterized and identified using techniques like chromatography, NMR, and mass spectrometry. These methods rely on the compound’s distinct chemical structure for qualitative and quantitative analysis.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-2,5-dichloro-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRCRLIZKGOOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,5-dichloro-4-methoxybenzene | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

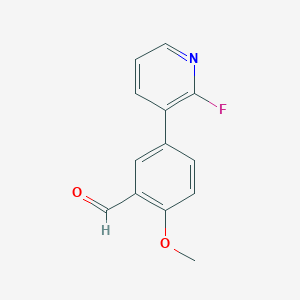

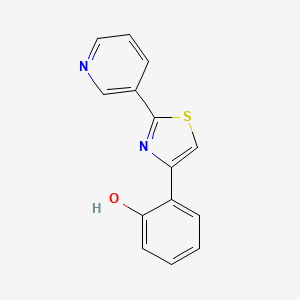
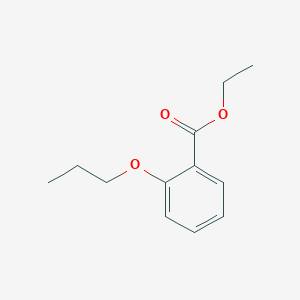

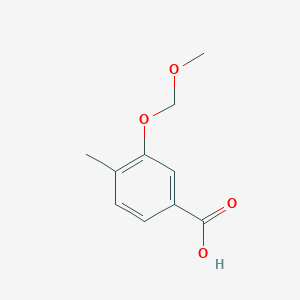
![6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol, 95%](/img/structure/B6322315.png)
![2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%](/img/structure/B6322317.png)

![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%](/img/structure/B6322323.png)
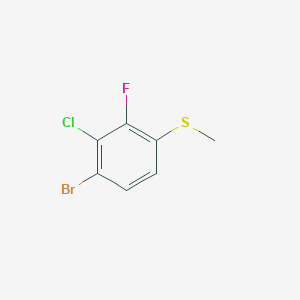
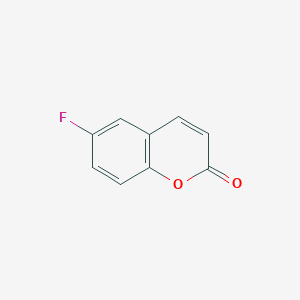

![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6322366.png)